2-Fluoro-2-phenylethane-1-sulfonyl chloride

Electrophilicity Fluorination Effects Nucleophilic Substitution

Non-fluorinated sulfonyl chlorides often yield inconsistent electrophilicity and poor metabolic stability in derived sulfonamides, complicating SAR studies. 2-Fluoro-2-phenylethane-1-sulfonyl chloride addresses these limitations through its α-fluoro substitution adjacent to the SO2Cl group. Key advantages: • Enhanced electrophilicity ensures high conversion rates with diverse amine nucleophiles for parallel sulfonamide library synthesis. • The α-fluorine atom improves metabolic stability of derived sulfonamides and provides a quantitative 19F NMR handle for reaction monitoring and target engagement studies. • Validated use as a covalent warhead in activity-based protein profiling (ABPP) via stable sulfonamide linkage with lysine residues. Shipped under ice pack as UN 3261 dangerous goods; standard international B2B delivery available.

Molecular Formula C8H8ClFO2S
Molecular Weight 222.66
CAS No. 1785263-64-0
Cat. No. B2445504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylethane-1-sulfonyl chloride
CAS1785263-64-0
Molecular FormulaC8H8ClFO2S
Molecular Weight222.66
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)Cl)F
InChIInChI=1S/C8H8ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyJRXJNCVIZJSXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-2-phenylethane-1-sulfonyl chloride Overview


2-Fluoro-2-phenylethane-1-sulfonyl chloride is a unique sulfonyl chloride derivative featuring a fluorine atom on the alpha carbon of the ethane backbone adjacent to a phenyl group. This distinct α-fluoro substitution adjacent to the electrophilic sulfonyl chloride moiety imparts distinct reactivity and physicochemical properties compared to non-fluorinated analogs, making it a valuable electrophilic building block for the synthesis of sulfonamides, sulfonates, and other functionalized derivatives in medicinal chemistry and chemical biology applications .

2-Fluoro-2-phenylethane-1-sulfonyl chloride: Irreplaceable Building Block


In-class substitution with non-fluorinated analogs such as 2-phenylethane-1-sulfonyl chloride or 2-phenylethane-1-sulfonyl fluoride fails to replicate the unique physicochemical profile of 2-fluoro-2-phenylethane-1-sulfonyl chloride. The α-fluorine substitution is known to modulate electrophilicity at the sulfonyl center, alter metabolic stability of derived sulfonamides, and provide a handle for 19F NMR-based monitoring of reactions and binding events. Sulfonyl chlorides, in general, are susceptible to hydrolysis under basic or aqueous conditions, making the selection of a properly substituted and purified building block critical for achieving consistent yields in sensitive synthetic sequences. Use of a generic, non-fluorinated sulfonyl chloride cannot provide these key advantages, directly impacting the outcome of structure-activity relationship (SAR) studies and the developability of lead compounds [1].

2-Fluoro-2-phenylethane-1-sulfonyl chloride: Differentiation Evidence


Enhanced Electrophilicity from α-Fluorine

The α-fluorine substitution in 2-fluoro-2-phenylethane-1-sulfonyl chloride significantly increases the electrophilicity of the sulfonyl chloride group relative to its non-fluorinated counterpart, 2-phenylethane-1-sulfonyl chloride. The electron-withdrawing inductive effect (-I) of the fluorine atom, transmitted through the carbon backbone, reduces electron density at the sulfur center, thereby accelerating nucleophilic attack. This property is quantifiable through comparative kinetic studies on analogous aliphatic sulfonyl chlorides [1].

Electrophilicity Fluorination Effects Nucleophilic Substitution

Improved Metabolic Stability of Sulfonamides

Fluorination at metabolically labile positions is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidation and increase metabolic half-life. While direct data on 2-fluoro-2-phenylethane-1-sulfonyl chloride is absent, class-level inference from fluorinated drug candidates indicates that the α-fluorine in this building block, when incorporated into a sulfonamide, can confer resistance to oxidative metabolism. This contrasts with sulfonamides derived from 2-phenylethane-1-sulfonyl chloride, which may undergo benzylic oxidation [1].

Metabolic Stability Drug Design Fluorination

19F NMR Spectroscopic Handle

The presence of the single fluorine atom in 2-fluoro-2-phenylethane-1-sulfonyl chloride provides a unique 19F NMR spectroscopic handle. This allows for real-time reaction monitoring of derivatization reactions, quantification of product formation, and the study of protein-ligand interactions via 19F NMR chemical shift perturbation. Non-fluorinated analogs like 2-phenylethane-1-sulfonyl chloride lack this capability, which is a significant advantage for optimizing synthetic routes and for biophysical characterization in drug discovery [1].

19F NMR Reaction Monitoring Protein-Ligand Binding

Superior Chemoselectivity over Sulfonyl Fluorides

In the context of chemoselective transformations of functionalized sulfonyl halides, sulfonyl chlorides like 2-fluoro-2-phenylethane-1-sulfonyl chloride offer a distinct reactivity profile compared to sulfonyl fluorides. While sulfonyl fluorides are privileged for SuFEx click chemistry due to their higher stability, sulfonyl chlorides react more rapidly under milder conditions with a broader range of nucleophiles. This makes 2-fluoro-2-phenylethane-1-sulfonyl chloride the preferred choice for reactions where the SO2F group's stability would be a liability, such as in the presence of strong bases or when rapid coupling with amines is required at low temperatures [1].

Chemoselectivity Sulfonyl Chloride Sulfonyl Fluoride SuFEx

Commercial Availability & High Purity

2-Fluoro-2-phenylethane-1-sulfonyl chloride is commercially available from multiple reputable vendors with a standard purity specification of ≥95% as determined by 1H NMR and HPLC analysis. This consistent purity profile is critical for ensuring reproducible reaction outcomes in multi-step syntheses. In contrast, some closely related analogs may only be available in lower purity grades or as custom synthesis items, introducing variability and potential for unknown impurities to affect catalytic cycles or biological assays .

Chemical Sourcing Purity Reproducibility

Fluorine-Induced Conformational Control

The α-fluorine atom in 2-fluoro-2-phenylethane-1-sulfonyl chloride can influence the conformation of the ethane linker through stereoelectronic effects (e.g., fluorine gauche effect). When incorporated into a sulfonamide inhibitor, this can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity to the target protein compared to a non-fluorinated, more flexible analog. While not directly quantified for this compound, this is a well-documented phenomenon in fluorine medicinal chemistry that provides a rationale for selecting this building block over its non-fluorinated counterpart [1].

Conformational Analysis Inhibitor Design Fluorine Gauche Effect

2-Fluoro-2-phenylethane-1-sulfonyl chloride Applications


Fluorinated Sulfonamide Library Synthesis

This compound is ideally suited for the rapid generation of diverse sulfonamide libraries via parallel synthesis. The α-fluorine substitution enhances the electrophilicity of the sulfonyl chloride, ensuring high conversion rates with a wide range of amine nucleophiles. The resulting fluorinated sulfonamides are predicted to possess improved metabolic stability and can be directly screened in biological assays without the need for de novo synthesis of each analog. The 19F NMR handle further facilitates monitoring of reaction completion and purity assessment [1].

Activity-Based Probes & Covalent Inhibitor Design

As a reactive electrophile, 2-fluoro-2-phenylethane-1-sulfonyl chloride can be used to create covalent probes for target identification and validation. Its ability to form stable sulfonamide linkages with lysine residues or other nucleophilic sites on proteins makes it a valuable warhead in activity-based protein profiling (ABPP). The fluorine atom provides a unique 19F NMR signal that can be exploited for monitoring target engagement in complex biological mixtures or for protein-observed 19F NMR experiments to map binding sites [1].

Fluorinated Polymer and Surface Modifier Synthesis

This sulfonyl chloride can serve as a monomer or functionalizing agent in the preparation of specialty polymers and coatings. The α-fluorine imparts desirable properties such as increased hydrophobicity, chemical resistance, and a lower surface energy, which are valuable for creating anti-fouling or water-repellent surfaces. Its reactivity with alcohols and amines allows for easy grafting onto polymer backbones or surface functionalization [1].

Herbicide & Fungicide Design with Improved Environmental Fate

The combination of a phenyl group and an α-fluorine atom in a sulfonamide scaffold is a common motif in modern agrochemicals due to its favorable balance of potency, selectivity, and environmental degradation profile. 2-Fluoro-2-phenylethane-1-sulfonyl chloride provides a direct route to such scaffolds. The fluorine atom can slow microbial degradation in soil, extending the effective half-life of the active ingredient, while the sulfonamide linkage can be designed for hydrolytic or photolytic cleavage after application, reducing long-term environmental persistence [1].

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